Cas no 1539071-18-5 (3-(3-Chloro-4-fluorophenyl)butan-2-ol)

3-(3-Chloro-4-fluorophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- 1539071-18-5
- 3-(3-chloro-4-fluorophenyl)butan-2-ol
- EN300-1635077
- CS-0278447
- AKOS015784436
- 3-(3-Chloro-4-fluorophenyl)butan-2-ol
-
- インチ: 1S/C10H12ClFO/c1-6(7(2)13)8-3-4-10(12)9(11)5-8/h3-7,13H,1-2H3
- InChIKey: GVYBDDUZMZBZJQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(C)C(C)O)F
計算された属性
- せいみつぶんしりょう: 202.0560709g/mol
- どういたいしつりょう: 202.0560709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
3-(3-Chloro-4-fluorophenyl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635077-2.5g |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1635077-10.0g |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1635077-0.5g |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1635077-50mg |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 50mg |
$468.0 | 2023-09-22 | ||
Enamine | EN300-1635077-0.25g |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1635077-0.1g |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1635077-250mg |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 250mg |
$513.0 | 2023-09-22 | ||
Enamine | EN300-1635077-2500mg |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 2500mg |
$1089.0 | 2023-09-22 | ||
Enamine | EN300-1635077-500mg |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 500mg |
$535.0 | 2023-09-22 | ||
Enamine | EN300-1635077-5000mg |
3-(3-chloro-4-fluorophenyl)butan-2-ol |
1539071-18-5 | 5000mg |
$1614.0 | 2023-09-22 |
3-(3-Chloro-4-fluorophenyl)butan-2-ol 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-(3-Chloro-4-fluorophenyl)butan-2-olに関する追加情報
Introduction to 3-(3-Chloro-4-fluorophenyl)butan-2-ol (CAS No. 1539071-18-5)
3-(3-Chloro-4-fluorophenyl)butan-2-ol, with the chemical formula C11H13ClFNO, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and fluoro substituents in its aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry. Its molecular structure, featuring a butan-2-ol side chain, contributes to its versatility in forming various pharmacophores.
The compound's CAS number, CAS No. 1539071-18-5, uniquely identifies it in scientific literature and databases. This numbering system ensures precise referencing and avoids any ambiguity in its identification. The synthesis of 3-(3-Chloro-4-fluorophenyl)butan-2-ol involves multi-step organic reactions, often requiring careful control of reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the chloro and fluoro groups efficiently.
In recent years, the pharmaceutical industry has seen a surge in the development of molecules with fluorine and chlorine substituents due to their ability to modulate metabolic pathways and improve drug bioavailability. The 3-Chloro-4-fluorophenyl moiety, in particular, has been extensively studied for its role in enhancing binding affinity and selectivity in drug targets. This has led to its incorporation into various lead compounds targeting neurological disorders, infectious diseases, and cancer.
One of the most compelling aspects of 3-(3-Chloro-4-fluorophenyl)butan-2-ol is its potential as a building block for more complex pharmacological entities. Researchers have leveraged its structural framework to develop novel inhibitors and agonists that exhibit promising preclinical activity. For instance, derivatives of this compound have shown efficacy in inhibiting enzymes involved in inflammation and pain signaling. These findings highlight the importance of structurally diverse compounds in addressing unmet medical needs.
The synthesis of 3-(3-Chloro-4-fluorophenyl)butan-2-ol also presents opportunities for green chemistry approaches. Recent studies have explored solvent-free reactions and catalytic methods that minimize waste and energy consumption. Such innovations align with the growing emphasis on sustainable practices in chemical manufacturing. By optimizing reaction conditions, chemists can produce this compound with reduced environmental impact while maintaining high yields.
The pharmacological profile of 3-(3-Chloro-4-fluorophenyl)butan-2-ol is further enhanced by its ability to interact with biological targets through multiple mechanisms. Its aliphatic side chain provides a flexible scaffold that can be modified to fine-tune pharmacokinetic properties such as solubility and metabolic stability. Additionally, the presence of both chloro and fluoro substituents allows for selective modulation of receptor binding affinities.
In conclusion, 3-(3-Chloro-4-fluorophenyl)butan-2-ol (CAS No. 1539071-18-5) represents a promising candidate for further exploration in drug discovery. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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